BMS-935177

BTK inhibition drug resistance binding kinetics

Irreversible covalent BTK inhibitors like ibrutinib fail when the C481S resistance mutation emerges, compromising experimental reproducibility. BMS-935177 solves this via non-covalent, reversible binding that is unaffected by C481S mutation status. • Enables washout experiments and time-resolved signaling studies not feasible with covalent inhibitors • >50-fold selectivity over SRC-family kinases (1100-fold over SRC) for unambiguous BTK-specific readouts • 84-100% oral bioavailability across mouse, rat, dog, and cynomolgus monkey for reliable in vivo dosing Ideal for rodent autoimmune disease models and BCR/FcγR signaling studies requiring predictable systemic exposure and defined kinase selectivity.

Molecular Formula C31H26N4O3
Molecular Weight 502.574
CAS No. 1231889-53-4
Cat. No. B606271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-935177
CAS1231889-53-4
SynonymsBMS-935177;  BMS 935177;  BMS935177.
Molecular FormulaC31H26N4O3
Molecular Weight502.574
Structural Identifiers
SMILESCC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N
InChIInChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36)
InChIKeyTVJRDCQUZMGBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-935177: Reversible BTK Inhibitor


BMS-935177 (CAS: 1231889-53-4) is a second-generation, reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) [1]. Unlike irreversible covalent inhibitors such as ibrutinib, BMS-935177 binds non-covalently to the BTK kinase domain, offering a distinct pharmacological profile that does not rely on targeting the C481 residue . This carbazole-based compound was developed through extensive structure-activity relationship (SAR) optimization and advanced into Phase II clinical development by Bristol Myers Squibb for autoimmune indications [1] [2].

Reversible BTK Binding Enables washout and time-resolved signaling studies
Kinase Selectivity Context Supports BTK-specific pathway interpretation
Cross-Species PK Research Supports in vivo exposure-model studies

BMS-935177 vs. Other BTK Inhibitors


BTK inhibitors are not interchangeable; they vary fundamentally by binding mode (reversible vs. irreversible covalent), kinase selectivity profile, and pharmacokinetic properties [1]. Irreversible inhibitors such as ibrutinib and acalabrutinib covalently modify C481 in the BTK active site, which can lead to resistance mutations (e.g., C481S) and off-target covalent modification of other kinases . BMS-935177, as a reversible inhibitor, circumvents C481-dependent resistance mechanisms and demonstrates a distinct selectivity fingerprint with >50-fold selectivity over SRC-family kinases and 1100-fold selectivity over SRC itself [2]. Substituting BMS-935177 with another BTK inhibitor without verifying these specific parameters—binding reversibility, kinase selectivity window, and oral bioavailability across species—would invalidate experimental reproducibility and confound data interpretation [1].

Binding Mode

Irreversible covalent inhibitors target C481; reversible binding may shift resistance-model interpretation

Kinase Selectivity

Selectivity profiles differ across BTK inhibitor classes; off-target kinase context may require review

Pharmacokinetics

Oral bioavailability and PK profiles are compound-specific; cross-species exposure context may not transfer

BMS-935177 Evidence Guide


Reversible vs. Covalent BTK Inhibition

BMS-935177 is a reversible BTK inhibitor, binding non-covalently to the kinase domain, in contrast to irreversible covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib which require covalent modification of the C481 residue for sustained inhibition . This mechanistic distinction is critical because the C481S mutation confers clinical resistance to covalent BTK inhibitors but does not impair reversible inhibitor binding [1].

Binding Mechanism
Class-level inference
Reversible, non-covalent BTK binding
vs. Irreversible covalent (C481 modification)
Supports C481S resistance-model studies
Washout-compatible; inferred from inhibitor class properties
BTK inhibition drug resistance binding kinetics

Kinase Selectivity Profile

In cell-free enzymatic assays, BMS-935177 inhibits BTK with an IC50 of 2.8 nM and exhibits 5- to 67-fold selectivity over other Tec family kinases, including TEC (IC50 = 13 nM), BMX (IC50 = 24 nM), ITK, and TXK [1]. It further demonstrates >50-fold selectivity over SRC-family kinases and 1100-fold selectivity over SRC itself [2].

Kinase Selectivity
Head-to-head
BTK IC50 2.8 nM; >50-fold over SRC-family; 1100-fold over SRC
Supports kinase selectivity assay interpretation
Cell-free enzymatic assay; human recombinant BTK
kinase selectivity Tec family off-target profiling

Oral Bioavailability Across Species

BMS-935177 demonstrates consistently high oral bioavailability ranging from 84% to 100% across rat, mouse, dog, and cynomolgus monkey when administered as a solution formulation, despite its low aqueous solubility [1] . Intravenous pharmacokinetic studies show low systemic clearance across species, with terminal half-lives of 4 h in mouse and 5.1 h in rat following 2 mg/kg i.v. dosing [1] [2].

Oral Bioavailability
Cross-study comparable
84% to 100% across mouse, rat, dog, cynomolgus monkey
Supports cross-species exposure-model review
Solution dosing; low systemic clearance observed
oral bioavailability pharmacokinetics cross-species translation

Inhibition of BCR Signaling and TNFα

In human Ramos B cells, BMS-935177 inhibits BCR-stimulated calcium flux with an IC50 of 27 nM [1] . In peripheral blood mononuclear cells (PBMCs), BMS-935177 inhibits IgG immune complex-driven TNFα production via FcγRIIa and FcγRIII with an IC50 of 14 nM [1] . However, BMS-935177 shows no effect on CD69 surface expression in B cells stimulated via the CD40 receptor, confirming pathway-selective inhibition downstream of BTK-dependent signaling .

Functional Cellular IC50
Supporting evidence
Calcium flux IC50 27 nM; TNFα production IC50 14 nM
Supports pathway-selective functional assay context
Primary human Ramos B cells and PBMCs
B cell receptor signaling calcium flux TNFα functional assay

In Vivo Efficacy in Arthritis Model

In the mouse collagen-induced arthritis (CIA) model of rheumatoid arthritis, once-daily oral administration of BMS-935177 at 10 mg/kg reduced disease severity by approximately 40% compared to vehicle-treated controls, with the percentage of animals exhibiting any signs of disease reduced by one-third [1] . Efficacy was observed at doses providing only approximately 6 h of coverage per day above the concentration required for 50% inhibition of the target pathway .

In Vivo Arthritis Model
Cross-study comparable
~40% disease severity reduction at 10 mg/kg p.o.
Reported model-response endpoint context
Mouse CIA model; once-daily oral dosing
rheumatoid arthritis collagen-induced arthritis in vivo efficacy autoimmune disease

Phase II Clinical Development for Autoimmune Disease

Based on its excellent preclinical pharmacokinetic profile, demonstrated in vivo activity, and acceptable safety profile, BMS-935177 was selected by Bristol Myers Squibb to advance into clinical development and reached Phase II evaluation for autoimmune indications [1] [2]. This distinguishes BMS-935177 from numerous preclinical BTK inhibitors that have not progressed beyond early discovery stages .

Development Stage
Class-level inference
Reported Phase II trial context for autoimmune indications
Supports translational research context review
Clinical-stage tool compound; trial context requires independent review
clinical development Phase II autoimmune disease translational research

BMS-935177 Application Scenarios


BTK C481S Resistance Mechanism Studies

BMS-935177 is the appropriate selection for studies requiring reversible BTK inhibition that is not compromised by the C481S mutation, which confers clinical resistance to irreversible covalent inhibitors such as ibrutinib and acalabrutinib [1] . Its reversible, non-covalent binding mechanism allows washout experiments and time-resolved signaling studies that are not feasible with covalent inhibitors.

In Vivo Autoimmune Disease Efficacy Studies

With demonstrated oral bioavailability of 84-100% across mouse, rat, dog, and cynomolgus monkey [1] and established efficacy in the collagen-induced arthritis model showing approximately 40% disease severity reduction at 10 mg/kg , BMS-935177 is validated for rodent autoimmune disease research requiring reliable oral dosing and predictable systemic exposure.

Kinase Selectivity and Off-Target Profiling

For experiments where minimizing off-target kinase inhibition is critical, BMS-935177 provides a defined selectivity window: 5- to 67-fold selectivity over Tec family kinases (TEC IC50 = 13 nM, BMX IC50 = 24 nM) and 1100-fold selectivity over SRC [1] . This selectivity profile makes BMS-935177 superior to less selective BTK inhibitors for unambiguous interpretation of BTK-specific signaling contributions.

B Cell Signaling and FcγR-Mediated Cytokine Studies

BMS-935177 is optimized for in vitro studies of BCR-stimulated calcium flux (IC50 = 27 nM) and FcγR-driven TNFα production (IC50 = 14 nM) in primary human cells [1]. Its lack of inhibition of CD40-stimulated CD69 expression confirms pathway specificity , enabling researchers to dissect BTK-dependent versus BTK-independent B cell activation mechanisms.

Application
Selection Property
Validation Focus
BTK C481S resistance mechanism studies
Reversible binding mechanism
Washout-compatible signaling endpoint review
In vivo autoimmune disease model studies
Cross-species oral exposure profile
Exposure-model validation in rodent arthritis models
Kinase selectivity and off-target profiling
BTK vs. Tec/SRC family selectivity context
BTK-specific pathway contribution interpretation
B cell signaling and FcγR-mediated cytokine studies
Pathway-selective inhibition in primary human cells
BTK-dependent vs. BTK-independent activation endpoints

Technical Documentation Hub

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34 linked technical documents
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